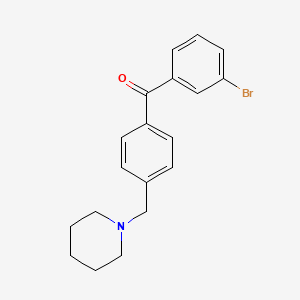

3-Bromo-4'-piperidinomethyl benzophenone

Description

3-Bromo-4'-piperidinomethyl benzophenone is a brominated benzophenone derivative featuring a piperidinomethyl substituent at the 4'-position. This compound belongs to a class of aromatic ketones widely studied for their applications in pharmaceuticals, polymer chemistry, and UV-curing systems.

Properties

IUPAC Name |

(3-bromophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-18-6-4-5-17(13-18)19(22)16-9-7-15(8-10-16)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXZNNOKIXLKJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642686 | |

| Record name | (3-Bromophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-29-4 | |

| Record name | Methanone, (3-bromophenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-piperidinomethyl benzophenone typically involves the bromination of 4’-piperidinomethyl benzophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the benzophenone ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

In industrial settings, the production of 3-Bromo-4’-piperidinomethyl benzophenone may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Bromo-4’-piperidinomethyl benzophenone has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidinomethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Innovations

- QSAR Studies: Piperidinomethyl derivatives show superior antimalarial activity (IC50 < 1 µM) compared to morpholinomethyl analogs, attributed to stronger hydrogen bonding with target enzymes .

- Photostability Mechanisms: Benzophenones with nitrogenous substituents (e.g., piperidine) undergo faster radical recombination, reducing photodegradation in polymers .

- Synthetic Advances: Shanghai PI Chemicals Ltd. reports scalable synthesis of 3-bromo-4'-(methylthio)benzophenone via Suzuki coupling, achieving 97% purity for industrial use .

Biological Activity

3-Bromo-4'-piperidinomethyl benzophenone (CAS No. 898771-29-4) is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by empirical data and case studies.

The synthesis of this compound typically involves the bromination of 4'-piperidinomethyl benzophenone. The reaction conditions are meticulously controlled to ensure selective bromination at the 3-position of the benzophenone ring. The compound's structure can be summarized as follows:

- Chemical Formula : C19H20BrN

- Molecular Weight : 347.27 g/mol

The presence of the bromine atom and the piperidinomethyl group significantly influences its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The bromine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on biomolecules such as enzymes and receptors. This interaction can modulate various biological pathways, leading to significant pharmacological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapy.

- Anticancer Effects : Preliminary investigations demonstrate that it may induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The compound has been noted for its ability to modulate reactive oxygen species (ROS) levels, which are crucial in cancer progression.

Case Studies

- Anticancer Activity : A study published in bioRxiv explored the effects of various benzophenone derivatives on cancer cell lines. It was found that compounds similar to this compound showed IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia (CLL) cell lines, indicating potent antiproliferative effects .

- Antimicrobial Activity : In another study focusing on phenyl ketones, compounds related to this compound exhibited significant inhibitory effects against biofilm-forming microorganisms, with an EC50 value of approximately 49.81 µM .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and piperidinomethyl groups | Antimicrobial, anticancer |

| 4'-Piperidinomethyl benzophenone | Lacks bromine; different reactivity | Limited biological activity |

| Benzophenone derivatives | Varying substituents; diverse biological profiles | Variable activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.